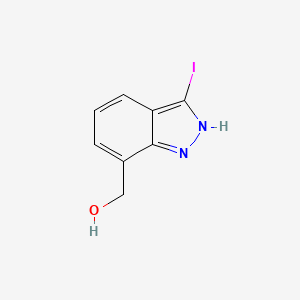
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-4-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-4-yl acetate is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of an indole ring substituted with an acetoxy group at the 4-position and a boronic acid pinacol ester at the 2-position. The unique structure of this compound makes it a valuable building block in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-4-yl acetate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Acetoxy Group: The acetoxy group can be introduced via acetylation of the indole ring using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Boronic Acid Pinacol Ester: The boronic acid pinacol ester can be synthesized by reacting the corresponding boronic acid with pinacol in the presence of a dehydrating agent such as toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to the corresponding boronic acid or alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of boronic acids or alcohols.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-4-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of probes and sensors for biological studies, particularly in the detection of biomolecules.
Industry: The compound is used in the production of advanced materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-4-yl acetate involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The indole ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
- (4-Hydroxy-1H-indol-2-yl)boronic acid pinacol ester
- (4-Methoxy-1H-indol-2-yl)boronic acid pinacol ester
- (4-Acetoxy-1H-indol-3-yl)boronic acid pinacol ester
Uniqueness
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-4-yl acetate is unique due to the specific positioning of the acetoxy group at the 4-position of the indole ring and the boronic acid pinacol ester at the 2-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H20BNO4 |
|---|---|
分子量 |
301.1 g/mol |
IUPAC名 |
[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-4-yl] acetate |
InChI |
InChI=1S/C16H20BNO4/c1-10(19)20-13-8-6-7-12-11(13)9-14(18-12)17-21-15(2,3)16(4,5)22-17/h6-9,18H,1-5H3 |
InChIキー |
DWMRPMQNKMFZLY-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3OC(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine](/img/structure/B8663989.png)




![Phenol, 4-(1,1-dimethylethyl)-2-methyl-6-[(2-nitrophenyl)azo]-](/img/structure/B8664018.png)



![Diethyl formamido[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B8664051.png)


![Butanoic acid, 4-[3,5-bis(trifluoromethyl)phenoxy]-](/img/structure/B8664071.png)
